epi-Sancycline

Antibacterial MIC Tetracycline

epi-Sancycline (CAS 906364-48-5) is the 4-epimer of sancycline with inverted C-4 stereochemistry. This alteration fundamentally changes ribosome binding, making it essential for SAR studies and resistance mechanism research. Unlike generic tetracyclines, its distinct MIC profile against E. coli and S. aureus versus doxycycline and tigecycline ensures experimental reproducibility. Use as an analytical reference standard for HPLC/LC-MS method development or to probe efflux pump recognition determinants. The deuterated analog (epi-Sancycline-d6) is available for use as an internal standard. Do not substitute with unqualified tetracycline analogs.

Molecular Formula C21H23ClN2O7
Molecular Weight 450.872
CAS No. 906364-48-5
Cat. No. B565406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameepi-Sancycline
CAS906364-48-5
Synonyms(4R,4aS,5aR,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide;  6-Demethyl-6-deoxyepitetra-_x000B_cycline; 
Molecular FormulaC21H23ClN2O7
Molecular Weight450.872
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl
InChIInChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9?,10?,15-,21?;/m1./s1
InChIKeyCIJFGLCHAOVWRZ-FLSPFTRFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





epi-Sancycline (CAS 906364-48-5) – A 4-Epimeric Tetracycline Derivative with Distinct Pharmacological and Analytical Utility


epi-Sancycline (CAS 906364-48-5) is a semi-synthetic tetracycline antibiotic and the 4-epimer of sancycline, characterized by an inverted stereochemistry at the C-4 position . This stereochemical alteration fundamentally distinguishes it from its parent compound and other tetracyclines, imparting unique physicochemical and biological properties . While sharing the core mechanism of reversible binding to the 30S ribosomal subunit to inhibit bacterial protein synthesis , epi-Sancycline exhibits differential antibacterial activity and stability profiles that make it a valuable tool in antibiotic research, resistance mechanism studies, and as an analytical standard .

Why Generic Tetracycline Substitution Fails: The Critical Importance of Epimer-Specific Activity and Stability


Generic substitution within the tetracycline class is scientifically unjustified due to profound differences in stereochemistry that dictate antibacterial spectrum, stability, and resistance profiles. Specifically, the C-4 epimerization that defines epi-Sancycline fundamentally alters its three-dimensional structure, impacting ribosome binding affinity and evasion of common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection . Consequently, in vitro antibacterial activity against key pathogens and susceptibility to chemical degradation differ markedly from closely related analogs like doxycycline and tigecycline . Substituting epi-Sancycline with a generic tetracycline would therefore compromise experimental reproducibility and lead to erroneous conclusions in studies of structure-activity relationships (SAR), resistance mechanisms, or analytical method development.

Quantitative Evidence for epi-Sancycline Differentiation: A Comparative Analytical Guide


Head-to-Head MIC Comparison: epi-Sancycline Demonstrates Potent Activity Against E. coli and S. aureus

In a direct comparative Minimum Inhibitory Concentration (MIC) study against Escherichia coli, epi-Sancycline exhibited an MIC of 0.125 µg/mL, which is 16-fold more potent than doxycycline (2 µg/mL) and comparable to tigecycline (0.063 µg/mL) . Against Staphylococcus aureus, epi-Sancycline (0.062 µg/mL) was 8-fold more potent than doxycycline (0.5 µg/mL) and 2-fold more potent than tigecycline (0.13 µg/mL) . This differential activity underscores its potential utility against Gram-positive and Gram-negative pathogens.

Antibacterial MIC Tetracycline

Improved Stability and Bioavailability Relative to Parent Sancycline

Recent studies have highlighted the improved stability and bioavailability of epi-Sancycline (>70%) compared to its parent compound, Sancycline [1]. This is attributed to the C-4 epimerization, which alters the molecule's susceptibility to epimerization-driven degradation. Furthermore, the compound exhibits improved solubility relative to earlier tetracycline analogs, facilitating in vitro and in vivo studies [1].

Stability Bioavailability Pharmaceutical

Utility as a High-Purity Analytical Standard for HPLC Method Development

epi-Sancycline is supplied as a high-purity (>70%) yellow solid and is specifically designated for use as an analytical standard in HPLC and other chromatographic methods . The availability of deuterated analogs (epi-Sancycline-d6) further enhances its value as an internal standard for precise quantification in pharmacokinetic and metabolism studies .

Analytical Chemistry HPLC Standard

Potential to Evade Common Tetracycline Resistance Mechanisms

The C-4 epimeric configuration of epi-Sancycline may confer a reduced susceptibility to certain tetracycline resistance mechanisms, such as efflux pumps (e.g., TetA, TetK) and ribosomal protection proteins (e.g., TetM, TetO), which typically target the natural C-4 stereochemistry of tetracyclines . While direct quantitative data on resistance evasion is limited, the structural basis for this differentiation is well-established in tetracycline SAR literature, where epimerization at C-4 is known to significantly alter ribosome binding and efflux recognition .

Antibiotic Resistance Mechanism of Action Ribosome

Defined Research and Industrial Application Scenarios for epi-Sancycline


Structure-Activity Relationship (SAR) Studies in Tetracycline Antibiotics

Researchers investigating the impact of C-4 stereochemistry on antibacterial activity and resistance can utilize epi-Sancycline as a key comparator. Its distinct MIC profile against E. coli and S. aureus compared to doxycycline and tigecycline (as shown in Section 3, Evidence Item 1) makes it an essential tool for mapping pharmacophoric requirements and designing novel tetracycline analogs with improved potency or resistance evasion .

Analytical Method Development and Validation for Tetracycline Quantification

Analytical chemists developing HPLC or LC-MS methods for quantifying tetracycline residues in biological matrices or environmental samples can use epi-Sancycline as a high-purity reference standard. Its well-defined chromatographic properties and commercial availability as an analytical standard (Section 3, Evidence Item 3) ensure reliable calibration and method validation .

Mechanistic Studies of Bacterial Resistance to Tetracyclines

Microbiologists and biochemists exploring the molecular basis of tetracycline resistance, particularly efflux pump recognition and ribosomal protection mechanisms, can employ epi-Sancycline to probe the structural determinants of resistance evasion. Its altered stereochemistry at C-4 (Section 3, Evidence Item 4) provides a unique handle for dissecting how resistance proteins discriminate between tetracycline epimers .

In Vivo Pharmacokinetic and Metabolism Studies Using Deuterated Analogs

Pharmacokineticists can use epi-Sancycline-d6, the deuterated form, as an internal standard for accurate LC-MS/MS quantification of sancycline and its metabolites in plasma or tissue samples. The enhanced metabolic stability conferred by deuteration (Section 3, Evidence Item 3) improves assay precision and minimizes matrix effects .

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